4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

Catalog No.
S12493231
CAS No.
339340-76-0
M.F
C20H18N4O3S2
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8...

CAS Number

339340-76-0

Product Name

4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

IUPAC Name

4-(2-amino-3-cyano-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinolin-1-yl)benzenesulfonamide

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H18N4O3S2/c21-10-15-18(12-8-9-28-11-12)19-16(2-1-3-17(19)25)24(20(15)22)13-4-6-14(7-5-13)29(23,26)27/h4-9,11,18H,1-3,22H2,(H2,23,26,27)

InChI Key

ZEBIGRKNFQGAEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CSC=C4)C(=O)C1

4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a complex organic compound characterized by a quinoline and thiophene framework. Its molecular formula is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2} with a molecular weight of approximately 422.51 g/mol. The compound features several functional groups, including an amino group, a cyano group, and a sulfonamide moiety, which contribute to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reagents like lithium aluminum hydride or sodium borohydride for reduction processes.
  • Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using alkyl halides or acyl chlorides as reagents .

Research indicates that 4-(2-amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide exhibits significant biological activity:

  • Anticancer Properties: The compound has been explored for its potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: It may modulate inflammatory responses through various biochemical pathways.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains .

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Condensation Reactions: Combining sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives.
  • Cyclization Steps: Following initial reactions, cyclization may occur to form the quinoline structure.
  • Purification: The final product is purified through recrystallization techniques to ensure high purity .

The compound has several applications across various fields:

  • Medicinal Chemistry: Investigated as a potential drug candidate for treating cancer and inflammatory diseases.
  • Biochemistry: Used as a tool for studying enzyme inhibition and receptor modulation.
  • Organic Electronics: Explored in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Interaction studies have shown that this compound can bind to specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. The exact mechanisms depend on the biological context and target molecules involved. These interactions are critical for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 4-(2-amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(2-amino-3-cyano-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamideContains dimethyl and methyl groupsEnhanced lipophilicity may affect bioavailability
2-amino-5-oxo-4-(thiophen-2-yl)Lacks the quinoline structureSimpler structure with fewer functional groups
Methyl 2-[2-amino-3-cyano]Features a similar amino-cyano motifDifferent methylation pattern alters reactivity

These compounds highlight the unique structural characteristics of 4-(2-amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide while showcasing variations that may influence their biological activity and applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

426.08203280 g/mol

Monoisotopic Mass

426.08203280 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-09

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